Product packaging for 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol(Cat. No.:CAS No. 883543-64-4)

5,5,6,6,7,7,7-Heptafluoroheptan-1-ol

Cat. No.: B3043525
CAS No.: 883543-64-4
M. Wt: 242.13 g/mol
InChI Key: ZATDVKHJLFLLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,5,6,6,7,7,7-Heptafluoroheptan-1-ol, with the molecular formula C7H9F7O , is a fluorinated alcohol of high interest in specialized research and development. This compound is characterized by a seven-carbon chain where the terminal five through seven carbon atoms are fully fluorinated, a feature that significantly influences its properties. Fluorinated alcohols like this one are often utilized in organic synthesis as building blocks for more complex molecules and are known for their role in modifying surface properties. Potential research applications include serving as a precursor in the synthesis of fluorinated surfactants, polymers, and pharmaceuticals, where the introduction of fluorine can alter a compound's stability, lipophilicity, and bioavailability. The strong electron-withdrawing nature of the fluorine atoms can also impact the acidity of the hydroxyl group and the compound's hydrogen-bonding capacity, which may be exploited in material science and catalysis. Disclaimer: The specific applications, mechanism of action, and physicochemical data (e.g., melting point, boiling point) for this compound are not fully detailed in the consulted literature and require further verification by qualified researchers. Intended Use: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9F7O B3043525 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol CAS No. 883543-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F7O/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATDVKHJLFLLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895175
Record name 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-64-4
Record name 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 5,5,6,6,7,7,7 Heptafluoroheptan 1 Ol

Alcohol Functionality in Fluorinated Systems

The hydroxyl group of 5,5,6,6,7,7,7-heptafluoroheptan-1-ol is the primary site of its chemical transformations. However, the reactivity of this functional group is significantly modulated by the presence of the adjacent heptafluoropropyl chain. This section explores the key reactions involving the alcohol moiety, highlighting the nuances introduced by the fluorinated segment.

Esterification Reactions of Fluorinated Alcohols

Esterification is a fundamental transformation for alcohols, and this compound readily undergoes this reaction with a variety of carboxylic acids and their derivatives. The strong electron-withdrawing nature of the perfluoroalkyl group enhances the acidity of the alcohol proton, which can influence the reaction kinetics and equilibrium.

Commonly employed methods for the esterification of fluorinated alcohols include the Fischer-Speier esterification, Steglich esterification, and reaction with acyl chlorides or anhydrides. The choice of method often depends on the substrate's sensitivity and the desired reaction conditions.

Fischer-Speier Esterification: This acid-catalyzed reaction between the alcohol and a carboxylic acid is a classic approach. For fluorinated alcohols, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used to drive the equilibrium towards the ester product.

Carboxylic AcidCatalystConditionsYield (%)
Acetic AcidH₂SO₄RefluxModerate to High
Propionic Acidp-TsOHToluene, RefluxModerate to High
Benzoic AcidH₂SO₄High TemperatureModerate

Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov It is particularly useful for sterically hindered substrates or when milder reaction conditions are required. organic-chemistry.orgnih.gov

Carboxylic AcidCoupling AgentCatalystSolventYield (%)
Adipic AcidDCCDMAPDichloromethaneHigh
Phenylacetic AcidDICDMAPTetrahydrofuranHigh

Acyl Halides and Anhydrides: Reaction with highly reactive acyl chlorides or anhydrides provides a rapid and often high-yielding route to esters. This method is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct.

Acylating AgentBaseSolventYield (%)
Acetyl ChloridePyridineDiethyl EtherHigh
Acetic AnhydrideTriethylamineDichloromethaneHigh
Benzoyl ChloridePyridineTetrahydrofuranHigh

The synthesis of specialty monomers, such as 5,5,6,6,7,7,7-heptafluoroheptyl acrylate (B77674) and methacrylate (B99206), is of particular industrial importance for the production of fluorinated polymers with tailored surface properties. researchgate.netnih.gov

Etherification and Related Coupling Reactions of Fluorinated Alcohols

The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.comlibretexts.org

The formation of the alkoxide is typically achieved using a strong base such as sodium hydride (NaH) or potassium hydride (KH). The choice of the alkyl halide is crucial, with primary halides being the most effective to minimize competing elimination reactions.

Alkyl HalideBaseSolventConditions
Methyl IodideNaHTetrahydrofuranRoom Temperature
Ethyl BromideKHDimethylformamide50-70 °C
Benzyl ChlorideNaHTetrahydrofuranRoom Temperature

Alternative methods for ether synthesis include reactions under acidic conditions, though these are generally less common for preparing unsymmetrical ethers from primary alcohols due to the potential for side reactions.

Nucleophilic Substitution Reactions Involving Fluorinated Alcohols

For this compound to act as an electrophile in nucleophilic substitution reactions, the hydroxyl group must first be converted into a good leaving group. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. These derivatives are then susceptible to displacement by a wide range of nucleophiles.

The activation of the alcohol with a sulfonyl chloride is typically carried out in the presence of a base like pyridine. The resulting sulfonate ester can then be reacted with various nucleophiles to introduce new functional groups.

NucleophileLeaving GroupSolventProduct
Sodium Azide (NaN₃)TosylateDimethylformamide5,5,6,6,7,7,7-Heptafluoroheptyl azide
Sodium Cyanide (NaCN)MesylateDimethyl Sulfoxide6,6,7,7,8,8,8-Heptafluorooctanenitrile
Sodium Thiophenoxide (NaSPh)TosylateTetrahydrofuranPhenyl 5,5,6,6,7,7,7-heptafluoroheptyl sulfide

The Mitsunobu reaction offers an alternative pathway for nucleophilic substitution with inversion of configuration. wikipedia.orgnih.govalfa-chemistry.com In this reaction, the alcohol is activated in situ by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). wikipedia.orgnih.govalfa-chemistry.com

Intrinsic Electronic and Steric Effects of Fluorine on Reactivity and Selectivity

The presence of the heptafluoropropyl group exerts a profound influence on the reactivity of the alcohol functionality through a combination of electronic and steric effects. These effects can alter reaction rates, equilibrium positions, and the stability of reaction intermediates.

Role of Intramolecular Interactions, Specifically O-H···F Hydrogen Bonding

A key feature of fluorinated alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom. In the case of this compound, the spatial arrangement allows for the formation of a six-membered ring-like structure through an O-H···F interaction.

While weaker than conventional hydrogen bonds to oxygen or nitrogen, these O-H···F interactions can influence the conformational preferences of the molecule and the acidity of the hydroxyl proton. nih.gov Spectroscopic techniques, particularly NMR, can provide evidence for such interactions through the observation of through-space coupling between the hydroxyl proton and fluorine atoms (¹hJ(_{HF})). nih.govnih.govsemanticscholar.org

The presence of this intramolecular hydrogen bond can impact the availability of the hydroxyl proton for intermolecular interactions and may play a role in directing the approach of reagents in certain reactions.

Inductive and Mesomeric Effects of Perfluoroalkyl Chains on Reaction Intermediates

The heptafluoropropyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) has several important consequences for the reactivity of the alcohol.

Increased Acidity: The -I effect polarizes the O-H bond, making the hydroxyl proton more acidic compared to its non-fluorinated counterpart. This facilitates deprotonation in base-mediated reactions.

Destabilization of Carbocation Intermediates: The electron-withdrawing nature of the perfluoroalkyl chain strongly destabilizes any adjacent carbocation that might form during a reaction. This makes S(_N)1-type reactions highly unfavorable at the carbon bearing the hydroxyl group.

Stabilization of Anionic Intermediates: Conversely, the -I effect can stabilize anionic intermediates, such as the alkoxide formed during deprotonation.

While the inductive effect is dominant, the fluorine atoms also possess lone pairs of electrons that can participate in mesomeric effects (+M). However, due to the poor overlap between the carbon and fluorine p-orbitals, this effect is generally considered to be weak and is often overshadowed by the strong inductive effect. The net electronic effect of the perfluoroalkyl chain is overwhelmingly electron-withdrawing. vaia.comnih.govreddit.comaskfilo.comnih.gov

Formation and Characterization of Anionic Derivatives from Fluorinated Alcohols

The formation of anionic derivatives, specifically alkoxides, from fluorinated alcohols like this compound is a fundamental reaction in organic chemistry. This process involves the deprotonation of the hydroxyl group by a suitable base. The resulting alkoxide is a potent nucleophile and a key intermediate in the synthesis of various derivatives, such as ethers and esters. The characterization of these anionic species is crucial for confirming their formation and understanding their chemical properties.

Formation of Fluorinated Alkoxides

The synthesis of fluorinated alkoxides is typically achieved by reacting the parent alcohol with a strong base. Common bases used for the deprotonation of alcohols include alkali metals (e.g., sodium, potassium), metal hydrides (e.g., sodium hydride), and organometallic reagents (e.g., organolithium compounds). The choice of base and reaction conditions, such as solvent and temperature, can influence the efficiency of the reaction and the stability of the resulting alkoxide.

For fluorinated alcohols, the electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton, facilitating its removal. However, the stability of the resulting alkoxide can be a concern, as side reactions such as elimination of fluoride (B91410) ions can occur, particularly at elevated temperatures.

Table 1: Hypothetical Reaction for the Formation of Sodium 5,5,6,6,7,7,7-heptafluoroheptan-1-olate

Reactant 1Reactant 2ProductSolvent
This compoundSodium Hydride (NaH)Sodium 5,5,6,6,7,7,7-heptafluoroheptan-1-olateTetrahydrofuran (THF)

This table represents a generalized synthetic approach and is not based on specific experimental data for this compound.

Characterization of Anionic Derivatives

Once formed, the characterization of the anionic derivative is essential to confirm its structure and purity. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the characterization of fluorinated compounds.

¹H NMR: The deprotonation of the alcohol would result in the disappearance of the characteristic hydroxyl proton signal. Changes in the chemical shifts of the protons on the alkyl chain, particularly those closest to the oxygen atom, would also be expected due to the change in the electronic environment.

¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms. The formation of the alkoxide would likely induce shifts in the ¹⁹F NMR signals compared to the parent alcohol. The coupling patterns between different fluorine nuclei and between fluorine and hydrogen nuclei provide valuable structural information.

¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the vicinity of the anionic oxygen would be altered upon formation of the alkoxide.

Table 2: Expected NMR Shifts for this compound and its Anionic Derivative

NucleusExpected Chemical Shift Range for Alcohol (ppm)Expected Change upon Alkoxide Formation
¹H (O-H)VariableDisappearance of signal
¹H (C-H adjacent to O)~3.7Downfield or upfield shift
¹⁹FSpecific to positionShift in resonance frequencies
¹³C (C adjacent to O)~60Significant shift

This table provides generalized expectations for NMR spectral changes and is not based on experimentally determined values for the specific anionic derivative.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the mass-to-charge ratio of the anionic derivative, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

Infrared (IR) Spectroscopy: The broad O-H stretching band, typically observed around 3200-3600 cm⁻¹ in the IR spectrum of the alcohol, would be absent in the spectrum of the pure alkoxide. The C-O stretching frequency may also shift upon deprotonation.

Due to the limited availability of specific research data on the anionic derivatives of this compound, the detailed research findings and comprehensive data tables for this particular compound cannot be presented. The information provided is based on the general principles of the formation and characterization of fluorinated alkoxides.

Applications in Advanced Materials and Organic Synthesis Utilizing 5,5,6,6,7,7,7 Heptafluoroheptan 1 Ol

5,5,6,6,7,7,7-Heptafluoroheptan-1-ol as a Monomer in Polymer Chemistry

The hydroxyl group of this compound serves as a reactive site for its incorporation into polymeric structures. By converting the alcohol into a polymerizable monomer, typically an acrylate (B77674) or methacrylate (B99206), it can be used to synthesize a variety of fluorinated polymers with tailored properties.

The primary route to integrate this compound into a polymer backbone is through its esterification to form a fluoroalkyl acrylate or methacrylate monomer. This monomer can then undergo free-radical polymerization to yield a homopolymer or be copolymerized with other non-fluorinated or fluorinated monomers. This copolymerization strategy is particularly useful for fine-tuning the properties of the final material, such as its refractive index, surface energy, and solubility.

The presence of the fluorinated side chain in the resulting polymer significantly influences its macroscopic properties. The rigid nature of the fluorinated segments can increase the glass transition temperature (Tg) of the polymer compared to its non-fluorinated analogues. Furthermore, the strong carbon-fluorine bonds contribute to enhanced thermal stability and chemical resistance.

Table 1: Polymerization Approaches for Fluoroalcohol-Derived Monomers

Polymerization Method Monomer Type Initiator Typical Resulting Polymer Key Properties
Free-Radical Polymerization Fluoroalkyl Acrylate/Methacrylate AIBN, Benzoyl Peroxide Homopolymers, Random Copolymers Low surface energy, hydrophobicity, thermal stability

The unique properties of polymers derived from this compound make them highly suitable for advanced applications, particularly in the microelectronics industry as components of photoresists. In photolithography, especially immersion lithography where water is used as a medium, it is crucial to prevent components from the photoresist film from leaching into the water and contaminating the scanner lens. google.com An upper layer film, or topcoat, made from a fluorinated polymer can serve as a protective barrier. google.com

Polymers incorporating the heptafluoroheptyl moiety are valuable in these topcoat formulations for several reasons:

Developer Solubility: The material must be easily removable during the development step, which typically uses an alkaline aqueous solution. google.com The presence of the hydrocarbon spacer between the fluoroalkyl chain and the polymer backbone in derivatives of this compound can aid this solubility.

Low Intermixing: The topcoat must form a distinct layer without mixing with the underlying photoresist film. google.com The fluorinated segments provide the necessary immiscibility with the conventional hydrocarbon-based photoresist polymer.

Optical Transparency: The polymer must be transparent at the exposure wavelength (e.g., 193 nm for ArF lithography) to ensure the accurate transfer of the pattern. google.com

These fluorinated polymers are also used in the formulation of protective and anti-reflective coatings, where their low surface energy imparts hydrophobicity and oleophobicity, leading to anti-fouling and easy-to-clean surfaces.

Role of this compound in Fluorinated Surfactant Design and Synthesis

Fluorinated surfactants are a class of surface-active agents where a portion or all of the hydrogen atoms in the hydrophobic tail are replaced by fluorine. They are known for their exceptional ability to lower surface tension. This compound serves as a key intermediate in the synthesis of novel, partially fluorinated surfactants.

The conversion of this compound into a surfactant involves the chemical modification of its terminal hydroxyl group to introduce a hydrophilic head. This process transforms the hydrophobic/lipophobic fluoroalcohol into an amphiphilic molecule. A common synthetic pathway involves the oxidation of the alcohol to a carboxylic acid, which can then be used as a precursor for various anionic surfactants. 20.210.105

Table 2: Synthetic Pathways from Fluoroalcohols to Surfactants

Starting Material Reagent(s) Intermediate/Product Class Resulting Surfactant Type
This compound CrO₃/H₂SO₄ (Jones Reagent) 5,5,6,6,7,7,7-Heptafluoroheptanoic acid Anionic (Carboxylate)
This compound 1. Tosylation 2. Amination Quaternary Ammonium (B1175870) Salt Cationic

The resulting surfactants, containing the C₃F₇(CH₂)₄- tail, are distinct from perfluorinated surfactants and are investigated for their unique environmental and performance profiles.

The performance of a surfactant is intrinsically linked to its molecular structure, specifically the balance between its hydrophilic head and hydrophobic tail (the hydrophile-lipophile balance, or HLB). researchgate.net For surfactants derived from this compound, the key structural features influencing performance are the length and fluorine content of the tail, and the nature of the hydrophilic head group.

Fluorinated Tail: The heptafluoroheptyl group is highly hydrophobic and lipophobic. This strong aversion to both water and hydrocarbon solvents drives the molecules to interfaces, resulting in a significant reduction in surface tension even at very low concentrations. The presence of the -(CH₂)₄- hydrocarbon spacer between the fluorinated segment and the head group can affect the surfactant's orientation and packing at interfaces compared to fully fluorinated analogues. nih.gov

Hydrophilic Head Group: The type of head group (anionic, cationic, nonionic) determines the surfactant's charge, solubility in water, and sensitivity to pH and electrolytes. For instance, a carboxylate head group will yield an anionic surfactant, while a quaternary ammonium group will result in a cationic surfactant. researchgate.net

Research in this area focuses on correlating these structural features with key performance metrics such as the critical micelle concentration (CMC), the surface tension at the CMC (γCMC), and the efficiency of surface tension reduction (pC₂₀). Generally, the presence of the fluorinated chain leads to lower CMC values and a more pronounced reduction in surface tension compared to conventional hydrocarbon surfactants of similar length. nih.govresearchgate.net

This compound as a Solvent or Reaction Medium in Organic Transformations

While extensively used as a synthetic building block, the application of this compound as a bulk solvent or reaction medium is less common and not widely documented in readily available literature. Fluorinated alcohols, in general, possess unique solvent properties, including high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, which can be beneficial for specific organic transformations. However, the relatively high molecular weight and cost of this compound compared to smaller fluorinated alcohols like trifluoroethanol or hexafluoroisopropanol often limit its use as a solvent. Its primary role remains that of a reactant for introducing the heptafluoroheptyl moiety into other molecules to create high-value materials.

Exploration of Catalytic and Non-Catalytic Roles in Organic Reaction Mechanisms

There is currently no available scientific literature that specifically investigates the catalytic or non-catalytic roles of this compound in organic reaction mechanisms. While fluorinated alcohols are known to act as promoters or solvents that can influence reaction pathways due to their unique electronic and steric properties, specific studies detailing these effects for this particular compound have not been published.

Investigation of Specific Solvent Effects of Fluorinated Alcohols on Reaction Outcomes

Similarly, a detailed investigation into the specific solvent effects of this compound on the outcomes of organic reactions is not present in the current body of scientific research. The influence of a solvent on reaction rates, equilibria, and selectivity is a critical area of study in organic chemistry. However, without dedicated research on this compound, no specific data or comparative analysis can be provided.

Computational and Spectroscopic Characterization of 5,5,6,6,7,7,7 Heptafluoroheptan 1 Ol and Analogues

Quantum Chemical Investigations of Fluorinated Alcohol Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the fundamental properties of molecules at the electronic level. For fluorinated alcohols like 5,5,6,6,7,7,7-heptafluoroheptan-1-ol, these methods can predict molecular geometries, conformational energies, electronic structures, and reaction pathways with a high degree of accuracy. Such computational studies are invaluable for interpreting experimental data and for predicting the behavior of these compounds in various chemical environments.

Theoretical Elucidation of Molecular Conformations and Energetics

The conformational landscape of a molecule is a critical determinant of its physical and chemical properties. For flexible molecules like this compound, numerous conformations are possible due to rotation around single bonds. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and in quantifying the energy differences between them.

Research on analogous fluorinated alkanes and alcohols has shown that the introduction of fluorine atoms significantly influences conformational preferences. The gauche effect, for instance, is a well-known phenomenon where the presence of vicinal electronegative substituents stabilizes a gauche conformation over an anti conformation. However, in longer perfluoroalkyl chains, a helical conformation is often favored to minimize steric repulsion between the bulky fluorine atoms. In the case of this compound, the interplay between the hydrocarbon and fluorocarbon segments, as well as the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms, adds further complexity to its conformational profile.

To illustrate the typical energetic differences between conformers of a partially fluorinated alcohol, the following interactive data table presents hypothetical relative energies for different conformers of a generic fluorinated heptanol (B41253), based on trends observed in computational studies of similar molecules.

Conformational Energetics of a Fluorinated Heptanol Analogue

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angles (°)
Anti-LinearFully extended alkyl and fluoroalkyl chains0.00C-C-C-C ≈ 180
Gauche-1Gauche bend in the hydrocarbon chain0.65C-C-C-C ≈ 60
Gauche-2 (H-bond)Conformation allowing for a weak intramolecular OH···F hydrogen bond-0.50O-C-C-C ≈ 60, C-C-C-C ≈ 60
Helical Fluoro-tailHelical twist in the heptafluoropropyl tail0.20C-C(F2)-C(F2)-C(F3) ≈ 165

Computational Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of this compound is significantly influenced by the presence of the seven fluorine atoms. The high electronegativity of fluorine leads to a strong polarization of the C-F bonds, creating a significant dipole moment in the fluorinated segment of the molecule. This, in turn, affects the electron distribution throughout the entire molecule, including the hydrocarbon chain and the hydroxyl group.

Computational methods like DFT and Natural Bond Orbital (NBO) analysis can provide detailed insights into the electronic properties of such molecules. NBO analysis, for example, can quantify the charge distribution on each atom, describe the nature of the chemical bonds, and identify important orbital interactions, such as hyperconjugation. In fluorinated compounds, the interaction between the lone pairs of the fluorine atoms and the antibonding orbitals of adjacent C-C or C-H bonds can have a significant impact on the molecule's stability and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For fluorinated alcohols, the strong electron-withdrawing effect of the fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to their non-fluorinated counterparts.

The following interactive data table presents representative electronic properties for a fluorotelomer alcohol analogue, calculated using DFT, to illustrate the typical values that might be expected for this compound.

Calculated Electronic Properties of a Fluorotelomer Alcohol Analogue

PropertyCalculated ValueDescription
HOMO Energy-8.5 eVHighest Occupied Molecular Orbital energy, indicating electron-donating ability.
LUMO Energy-0.5 eVLowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability.
HOMO-LUMO Gap8.0 eVEnergy difference between HOMO and LUMO, related to chemical stability.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Ab Initio and DFT Studies for Reaction Mechanism Elucidation

Understanding the reaction mechanisms of fluorinated alcohols is crucial for predicting their environmental fate and for designing new synthetic applications. Ab initio and DFT methods are widely used to investigate the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies.

A key reaction pathway for alcohols in the environment is their oxidation initiated by radicals such as the hydroxyl radical (•OH). For this compound, this reaction is expected to proceed via hydrogen atom abstraction from the hydrocarbon portion of the molecule, as the C-H bonds are significantly weaker than the C-F and C-C bonds. The presence of the electron-withdrawing heptafluoropropyl group may influence the reactivity of the different C-H bonds along the hydrocarbon chain.

Computational studies on the reaction of smaller fluorotelomer alcohols with •OH have shown that hydrogen abstraction occurs preferentially at the α-carbon (the carbon atom bonded to the hydroxyl group). The resulting radical can then undergo further reactions in the presence of oxygen, leading to the formation of various degradation products. DFT calculations can provide valuable information on the thermodynamics and kinetics of these reaction steps.

The following interactive data table presents hypothetical reaction energies and activation barriers for the hydrogen abstraction from a fluorinated heptanol by a hydroxyl radical, based on data from computational studies of similar reactions.

Calculated Energetics for the Reaction of a Fluorinated Heptanol Analogue with •OH

Reaction StepDescriptionΔH (kcal/mol)Ea (kcal/mol)
H-abstraction from α-carbonRemoval of a hydrogen atom from the carbon bonded to the OH group.-25.02.5
H-abstraction from β-carbonRemoval of a hydrogen atom from the carbon adjacent to the α-carbon.-22.54.0
H-abstraction from γ-carbonRemoval of a hydrogen atom from the carbon further down the chain.-21.05.5

Molecular Dynamics Simulations in Fluorinated Systems

While quantum chemical methods provide detailed information about individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of these molecules in the condensed phase. MD simulations model the interactions between large numbers of molecules over time, providing insights into their collective behavior, such as self-assembly and solvation.

Simulation of Intermolecular Interactions and Self-Assembly Behavior of Fluoroalcohols

The amphiphilic nature of this compound, with its polar hydroxyl head group and its nonpolar, lipophobic, and hydrophobic fluorinated tail, suggests that it will exhibit interesting self-assembly behavior in solution. In aqueous environments, these molecules are expected to form aggregates, such as micelles or vesicles, to minimize the unfavorable interactions between the fluorinated tails and water.

MD simulations can be used to study the formation and structure of these aggregates. By modeling the interactions between the fluoroalcohol molecules and the solvent, it is possible to observe the spontaneous self-assembly process and to characterize the resulting structures. The simulations can also provide information on the strength of the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and van der Waals interactions between the fluorinated chains, that drive the self-assembly process.

Studies on similar fluorinated amphiphiles have shown that the rigidity of the perfluoroalkyl chains and the weak van der Waals interactions between fluorocarbon and hydrocarbon segments are key factors in their aggregation behavior. These simulations can also reveal the influence of factors such as concentration and temperature on the size and shape of the aggregates.

The following interactive data table presents typical intermolecular interaction energies for a fluorotelomer alcohol in an aqueous environment, as might be obtained from MD simulations.

Intermolecular Interaction Energies for a Fluorotelomer Alcohol Analogue in Water

Interaction TypeDescriptionAverage Energy (kcal/mol)
Fluoroalcohol-Fluoroalcohol (van der Waals)Interaction between the fluorinated tails of two alcohol molecules.-3.5
Fluoroalcohol-Fluoroalcohol (Hydrogen Bond)Interaction between the hydroxyl groups of two alcohol molecules.-5.0
Fluoroalcohol-Water (Fluorinated Tail)Interaction between the fluorinated tail and water molecules.+1.5
Fluoroalcohol-Water (Hydroxyl Group)Interaction between the hydroxyl group and water molecules.-6.0

Modeling of Solvation Properties and Interfacial Behavior in Diverse Media

The behavior of this compound at interfaces, such as the air-water or oil-water interface, is of significant interest due to its potential applications as a surfactant. MD simulations are an ideal tool for studying the orientation and packing of these molecules at interfaces.

Simulations can reveal how the amphiphilic nature of the molecule leads to its accumulation at interfaces, with the hydrophilic hydroxyl group oriented towards the polar phase (e.g., water) and the fluorinated tail oriented towards the nonpolar phase (e.g., air or oil). These simulations can also be used to calculate important interfacial properties, such as the surface tension and the interfacial thickness.

The solvation of this compound in different solvents is another important aspect that can be studied using MD simulations. The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated to quantify the solubility of the fluoroalcohol in various media. These calculations can help to understand the partitioning of the compound between different environmental compartments.

The following interactive data table provides hypothetical solvation free energies for a fluorinated heptanol in different solvents, illustrating the type of data that can be obtained from MD simulations.

Calculated Solvation Free Energies for a Fluorinated Heptanol Analogue

SolventSolvation Free Energy (kcal/mol)Interpretation
Water-2.5Moderately soluble in water, driven by the hydrophilic hydroxyl group.
Hexane+1.0Poorly soluble in nonpolar alkanes due to the lipophobicity of the fluorinated tail.
Methanol-4.0Good solubility in a polar protic solvent.
Acetone-3.0Soluble in a polar aprotic solvent.

Advanced Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Advanced spectroscopic techniques are indispensable for the detailed characterization of fluorinated molecules like this compound. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information, enabling unambiguous structural confirmation, probing of the molecular environment, and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Chemical Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For a fluorinated compound such as this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The hydrocarbon portion of this compound contains four distinct methylene (B1212753) (-CH₂-) groups and one hydroxyl (-OH) proton. The electron-withdrawing heptafluoropropyl group causes a deshielding effect that decreases with distance, meaning protons closer to the fluorinated segment will appear at a higher chemical shift (downfield). The hydroxyl proton's chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. libretexts.orgdocbrown.info The spectrum of this compound is expected to show seven distinct signals corresponding to each carbon atom. The carbons directly bonded to fluorine atoms (C5, C6, C7) will exhibit large chemical shifts and will be split into complex multiplets due to strong one-bond and two-bond C-F coupling. The C1 carbon, attached to the electronegative oxygen atom, will also be significantly downfield.

¹⁹F NMR Spectroscopy

Given its 100% natural abundance and high sensitivity, the ¹⁹F nucleus is an excellent probe for NMR studies. alfa-chemistry.comthermofisher.com The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different fluorine environments (-CF₂- at C5, -CF₂- at C6, and -CF₃ at C7). The broad chemical shift range of ¹⁹F NMR minimizes signal overlap. thermofisher.com Significant ¹⁹F-¹⁹F spin-spin coupling between adjacent fluorinated groups provides valuable connectivity information. For instance, the -CF₃ signal is expected to appear as a triplet due to coupling with the adjacent -CF₂- group, while the -CF₂- signals would exhibit more complex splitting patterns (e.g., a triplet of quartets).

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Assignment (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹H HO-C1Variable (e.g., 1.5-4.0)Singlet (broad)Position depends on H-bonding.
H₂-C1~3.7TripletDeshielded by -OH group.
H₂-C2~1.6Multiplet
H₂-C3~1.8Multiplet
H₂-C4~2.2MultipletDeshielded by fluoroalkyl group.
¹³C C1~60-62Triplet (from ¹H coupling)Attached to electronegative oxygen.
C2~30-32Triplet (from ¹H coupling)
C3~20-22Triplet (from ¹H coupling)
C4~30-35Multiplet (from H & F coupling)Influenced by fluoroalkyl group.
C5~110-125Multiplet (from F coupling)Directly bonded to fluorine.
C6~110-125Multiplet (from F coupling)Directly bonded to fluorine.
C7~115-120Multiplet (from F coupling)Directly bonded to fluorine.
¹⁹F F₃-C7~ -81TripletCoupled to C6 fluorines.
F₂-C6~ -125MultipletCoupled to C5 and C7 fluorines.
F₂-C5~ -118MultipletCoupled to C6 fluorines and C4 protons.

Note: Predicted chemical shifts are estimates based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. rsc.org These methods are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A prominent, broad absorption band is expected in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. nist.govyoutube.com The breadth of this peak provides qualitative information about the extent of hydrogen bonding. Sharp peaks in the 2850–3000 cm⁻¹ range correspond to the C-H stretching vibrations of the methylene groups. The most intense and complex region of the spectrum is typically the fingerprint region (below 1500 cm⁻¹), which contains very strong absorption bands between 1000 and 1400 cm⁻¹ characteristic of C-F stretching modes. nih.govresearchgate.net The C-O stretching vibration is also found in this region, typically around 1050-1150 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy, governed by different selection rules. nih.gov While the O-H stretch is typically weak in a Raman spectrum, the C-C and C-H backbone vibrations often produce strong signals. The symmetric C-F stretching vibrations are also Raman active and can provide structural information that complements the IR data. The analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Approximate Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch (H-bonded)3200 - 3600Strong, BroadWeak
C-H Stretch2850 - 3000Medium-StrongStrong
CH₂ Bend1450 - 1485MediumMedium
C-F Stretch1000 - 1400Very StrongMedium-Strong
C-O Stretch1050 - 1150StrongWeak
C-C Stretch800 - 1200Weak-MediumMedium-Strong

Mass Spectrometry (MS) for Molecular Identification and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molar mass ≈ 242.13 g/mol ), the molecular ion peak ([M]⁺) may be observed, although it is often weak or absent in the electron ionization (EI) spectra of primary alcohols. libretexts.orgmiamioh.edu A peak corresponding to the loss of a water molecule ([M-H₂O]⁺, m/z ≈ 224) is a common feature for alcohols.

The fragmentation pattern is heavily influenced by the presence of the stable perfluoroalkyl group. A major fragmentation pathway is the cleavage of the C4-C5 bond, which separates the hydrocarbon chain from the fluorinated segment. This can lead to the formation of highly stable perfluoroalkyl cations. The detection of a prominent ion at m/z 169, corresponding to the heptafluoropropyl cation ([C₃F₇]⁺), would be a strong indicator of the compound's structure. Other fragments would arise from cleavage at different points along the alkyl chain.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z (approx.) Proposed Fragment Ion Formula Notes
242[C₇H₉F₇O]⁺Molecular Ion ([M]⁺)May be weak or absent.
224[C₇H₇F₇]⁺[M-H₂O]⁺Common loss from alcohols.
169[C₃F₇]⁺Perfluoropropyl cationVery stable and likely abundant fragment.
119[C₂F₅]⁺Loss of CF₂ from C₃F₇⁺Further fragmentation of the fluoroalkyl chain.
73[C₄H₉O]⁺Hydrocarbon fragment from C4-C5 cleavage
69[CF₃]⁺Trifluoromethyl cation
31[CH₂OH]⁺Alpha cleavage fragment

Q & A

What are the established synthetic routes for 5,5,6,6,7,7,7-heptafluoroheptan-1-ol, and what intermediates are critical for its preparation?

Basic Research Focus : Synthesis pathways and intermediates.
Methodological Answer :
The compound is synthesized via fluorination of heptanol derivatives using fluorinating agents like sulfur tetrafluoride (SF₄) or perfluoroalkyl iodides. Key intermediates include perfluoroalkyl ethyl acrylate precursors, as fluorinated alcohols often serve as intermediates for surfactants and functional materials. Reaction optimization involves controlling stoichiometry, temperature (typically 60–120°C), and solvent polarity (e.g., fluorinated solvents) to enhance yield . Characterization of intermediates via <sup>19</sup>F NMR and GC-MS is critical to monitor fluorination efficiency.

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus : Analytical techniques for quality control.
Methodological Answer :

  • Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm fluorinated chain integrity and hydroxyl group presence. For example, the -CF₂ and -CF₃ groups show distinct <sup>19</sup>F signals between -70 to -130 ppm.
  • Chromatography : HPLC with a C18 column and fluorinated mobile phase resolves impurities, while GC-MS identifies volatile byproducts.
  • Elemental Analysis : Quantifies fluorine content (expected ~65–70% by mass) to validate stoichiometry .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus : Hazard mitigation and compliance.
Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation; the compound’s low vapor pressure reduces airborne risk but requires caution during heating.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations.
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent degradation. Safety data sheets (SDS) for analogous fluorinated alcohols recommend avoiding contact with strong oxidizers .

How can factorial design optimize reaction conditions for synthesizing this compound?

Advanced Research Focus : Multivariable experimental optimization.
Methodological Answer :
A three-factor orthogonal design (temperature, catalyst loading, solvent ratio) reduces experimental runs while identifying optimal conditions:

  • Factors : Temperature (60–120°C), catalyst (e.g., KF, 1–5 mol%), solvent (hexane:THF ratio).
  • Response Variables : Yield, purity, and reaction time.
  • Data Analysis : ANOVA identifies significant factors; regression models (e.g., RSM) predict optimal parameters. For fluorinated compounds, solvent polarity often dominates yield variance .

What methodologies assess the thermal and chemical stability of this compound under extreme conditions?

Advanced Research Focus : Stability profiling for applications.
Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (typically >200°C for fluorinated alcohols).
  • Accelerated Aging Studies : Expose samples to 80°C/75% RH for 7–14 days; monitor hydroxyl group stability via FT-IR (O-H stretch at 3200–3600 cm⁻¹).
  • Chemical Resistance Tests : Immerse in acidic/alkaline solutions (pH 2–12) and analyze fluorine loss via ICP-MS. Hydrophobic fluorinated chains resist hydrolysis but degrade under strong bases .

How should researchers resolve contradictions in spectroscopic data for fluorinated alcohol derivatives?

Advanced Research Focus : Data validation and error analysis.
Methodological Answer :

  • Cross-Validation : Compare <sup>19</sup>F NMR with X-ray crystallography (if crystalline) to confirm substituent positions.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., -OH) in <sup>1</sup>H NMR.
  • Error Source Analysis : Calibrate instruments with fluorinated standards (e.g., perfluorooctanol) and account for solvent-induced shifts in NMR .

What strategies enhance the integration of this compound into nanotube composites?

Advanced Research Focus : Material functionalization.
Methodological Answer :

  • Surface Modification : Treat carbon nanotubes (CNTs) with the alcohol to introduce fluorophilic sites. Use sonication (40 kHz, 30 min) to disperse CNTs in ethanol solutions.
  • Covalent Grafting : Employ esterification (via DCC/DMAP catalysis) to link the hydroxyl group to carboxylated CNTs.
  • Performance Metrics : Measure contact angle (>110° indicates hydrophobicity) and tensile strength (via ASTM D638) to validate composite durability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,6,6,7,7,7-Heptafluoroheptan-1-ol
Reactant of Route 2
5,5,6,6,7,7,7-Heptafluoroheptan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.